4,5-Bis(1H-indole-3-yl)furan-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H12N2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4,5-bis(1H-indol-3-yl)furan-2,3-dione |
InChI |
InChI=1S/C20H12N2O3/c23-18-17(13-9-21-15-7-3-1-5-11(13)15)19(25-20(18)24)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H |
InChI Key |
JDXZNBQTDZZMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(OC(=O)C3=O)C4=CNC5=CC=CC=C54 |
Synonyms |
pityrialactone |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione
Direct Synthetic Approaches to the 4,5-Bis(1H-indole-3-yl)furan-2,3-dione Core
Direct synthetic routes to bis-indolyl compounds often rely on the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C3 position. Electrophilic substitution reactions of indoles with suitable precursors can lead to the formation of bis(indolyl)methanes and related structures. nih.gov For instance, the reaction of indole with aromatic aldehydes in the presence of a green catalyst like polymer-supported dichlorophosphate (B8581778) can afford bis(indolyl)methanes in excellent yields under solvent-free conditions at room temperature. nih.gov While not directly yielding the furan-2,3-dione, these bis-indolyl synthons are crucial intermediates that could potentially be further elaborated to the target molecule.
Another direct approach involves the oxidative coupling of indoles. Significant progress has been made in the direct functionalization of indole through oxidative coupling reactions with various nucleophiles. nih.gov These reactions, which can be either intermolecular or intramolecular, are typically promoted by oxidants, sometimes in combination with a base. nih.gov The coupling predominantly occurs at the C3 position of the indole due to its intrinsic nucleophilicity. nih.gov A Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles has been developed, providing a direct route to indolyl-furans. rsc.org This method is atom-economical and utilizes air as the ultimate oxidant, making it a sustainable approach. rsc.org
Multicomponent Reaction Strategies in Furan-2,3-dione Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is particularly valuable for creating molecular diversity and has been applied to the synthesis of various heterocyclic systems, including those containing indole and furanone moieties. nih.govmdpi.com
A notable example is the one-pot synthesis of a furan-2(5H)-one derivative bearing an indole fragment. mdpi.com This method involves a telescoped multicomponent reaction of indole, an arylglyoxal, and Meldrum's acid. mdpi.com The proposed mechanism begins with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor. Subsequent addition of indole, followed by acid-catalyzed intramolecular cyclization and elimination of carbon dioxide and acetone, leads to the furan-2(5H)-one product. mdpi.com
Similarly, a three-component reaction of furan-2,3-diones with dialkyl acetylenedicarboxylates and triphenylphosphine (B44618) has been used to synthesize furo[3,2-c]pyran-4-ones, which possess a related lactone skeleton. yidu.edu.cn Furthermore, a greener, one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, showcasing the utility of MCRs in constructing complex indole-containing systems. nih.gov
The following table summarizes some multicomponent reactions used in the synthesis of related heterocyclic systems:
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |
| Furan-2,3-dione | Dialkyl acetylenedicarboxylate | Ph3P | Furo[3,2-c]pyran-4-one | yidu.edu.cn |
| Arylglyoxal monohydrate | 2-Amino-1,4-naphthoquinone | Indole | 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |
| L-tryptophan derived aminoesters | Malonic acid | - | 5-((1H-indol-3-yl)methyl)-2,4-dihydroxy-1H-pyrrole-3-carboxylic Acid | mdpi.com |
Indole Functionalization and Cross-Coupling Techniques Relevant to the Compound
The functionalization of the indole nucleus is a cornerstone of synthetic strategies targeting complex indole-containing molecules. thieme-connect.comchemijournal.com Transition-metal catalyzed C-H functionalization has become a major area of research, with methods developed for selective modification at various positions of the indole ring. rsc.orgresearchgate.net These transformations include arylation, alkenylation, alkynylation, and acylation, among others. rsc.org
Cross-coupling reactions are particularly powerful for forging carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, have been widely applied to indole derivatives. researchgate.net For instance, a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles have been prepared via Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. nih.gov The direct arylation of indoles with aryl chlorides, catalyzed by palladium, has also been demonstrated. nih.gov
Cobalt catalysis has also emerged as a valuable tool. A cobalt-catalyzed dehydrogenative cross-coupling of indoles and alcohols provides a direct and economical route to indole ethers. rsc.org Furthermore, cobalt(III)-catalyzed C-H bond functionalization has been utilized in the synthesis of furans. nih.gov
The table below highlights some relevant cross-coupling reactions for indole functionalization:
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Dehydrogenative Cross-Coupling | Cobalt | Indoles, Alcohols | Indole ethers | rsc.org |
| Sonogashira, Suzuki-Miyaura, Stille, Heck | Palladium | Iodo-indole-carbonitriles | Polysubstituted indole-carbonitriles | nih.gov |
| Direct Arylation | Palladium | Indoles, Aryl chlorides | Arylated indoles | nih.gov |
| C-H Functionalization | Transition Metals | Indoles | Functionalized indoles | rsc.orgresearchgate.net |
Catalytic Asymmetric Synthesis and Stereochemical Control in Analogous Furan-Indole Systems
The development of catalytic asymmetric methods for the synthesis of furan-indole compounds is a challenging yet significant area of research, particularly for creating molecules with both axial and central chirality. bohrium.comresearchgate.netexlibrisgroup.com A recent breakthrough in this field is the first catalytic asymmetric synthesis of five-membered furan-based compounds with both types of chirality. bohrium.comresearchgate.netexlibrisgroup.comnih.govbohrium.com This was achieved through an organocatalytic asymmetric (2+4) annulation of achiral furan-indoles with 2,3-indolyldimethanols, yielding the products in high yields with excellent regio-, diastereo-, and enantioselectivities. bohrium.comresearchgate.netexlibrisgroup.comnih.govbohrium.com Theoretical calculations have provided insights into the reaction pathway and the origins of the observed selectivity. bohrium.comresearchgate.netexlibrisgroup.comnih.govbohrium.com
Stereochemical control is crucial in the synthesis of complex natural products and bioactive molecules. nih.govyoutube.com Strategies for achieving stereocontrol include substrate control, where the stereochemistry of one part of a molecule influences the outcome of a reaction elsewhere in the same molecule, and auxiliary control, where a temporary chiral auxiliary group directs the stereochemistry of a reaction. youtube.com These principles have been applied to the synthesis of the indole moiety of natural products like sespendole. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming for more environmentally benign and sustainable processes. researchgate.netnih.gov This includes the use of greener solvents, such as water, ethanol, and deep eutectic solvents (DESs), as well as energy-efficient techniques like microwave and ultrasound irradiation. researchgate.nettandfonline.com
In the context of indole synthesis, several green approaches have been reported. For example, the synthesis of 3-substituted indoles has been demonstrated using a deep eutectic solvent formed by choline (B1196258) chloride and urea (B33335), in combination with ultrasound. tandfonline.com This method offers a synergistic effect that enhances the reaction efficiency. tandfonline.com Microwave-assisted synthesis has also been employed for the rapid and efficient preparation of indole derivatives. researchgate.net
The use of visible light as a renewable energy source has also been explored. A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, offering a powerful, green, and efficient method with excellent regioselectivity. mdpi.com Furthermore, the synthesis of bis(indolyl)methane derivatives has been achieved through a visible-light-induced ring-opening fragmentation of tetrahydroisoquinolines. consensus.app
The following table provides examples of green chemistry approaches in the synthesis of relevant heterocyclic compounds:
| Green Approach | Reaction | Compound Type | Reference |
| Deep Eutectic Solvent & Ultrasound | Synthesis of 3-substituted indoles | 3-Substituted indoles | tandfonline.com |
| Microwave Irradiation | Synthesis of furan-2(3H)-one derivatives | Furan-2(3H)-ones | rsc.org |
| Visible-Light Mediation | [3+2] Cycloaddition | Naphtho[2,3-b]furan-4,9-diones | mdpi.com |
| Visible-Light Induction | Ring-Opening Fragmentation | Bis(indolyl)methanes | consensus.app |
| Green Catalyst (PEG-OPOCl2) | Electrophilic Substitution | Bis(indolyl)methanes | nih.gov |
Chemical Reactivity and Derivatization Pathways of 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione
Electrophilic and Nucleophilic Transformations of the Furan-2,3-dione Moiety
The furan-2,3-dione ring is the primary site for nucleophilic attack in the molecule. The presence of two adjacent carbonyl groups renders the C2 and C5 positions of the furan (B31954) ring highly electrophilic. While unsubstituted furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, the dione (B5365651) functionality reverses this polarity, making it susceptible to reactions with nucleophiles. chemicalbook.comnumberanalytics.com
Nucleophilic transformations often proceed via addition to one of the carbonyl carbons or a Michael-type addition at the C5 position. For instance, reactions of structurally similar 4-aroyl-5-aryl-furan-2,3-diones with nitrogen nucleophiles like urea (B33335) derivatives or aromatic diamines have been reported. acgpubs.org These reactions typically initiate with a nucleophilic attack on the furan-dione ring, which can be followed by ring-opening and subsequent recyclization to form new heterocyclic systems. acgpubs.orgwikipedia.org
A plausible reaction pathway involves the initial attack of a nucleophile at the C5 position of the furan-2,3-dione ring. This is exemplified by the reaction of 4-aroyl-5-aryl-furan-2,3-diones with urea derivatives, which proceeds through a Michael-type addition. acgpubs.org Similarly, reactions with o-phenylenediamines involve sequential nucleophilic attacks at the carbonyl carbons (C2 and C3), leading to ring-opening of the furan core and the formation of quinoxalinone derivatives. acgpubs.org Given these precedents, the furan-2,3-dione moiety in 4,5-bis(1H-indol-3-yl)furan-2,3-dione is expected to be a key handle for introducing structural diversity through nucleophilic transformations.
| Nucleophile | Reaction Type | Potential Product Type | Reference |
| Primary Amines/Urea | Michael Addition / Condensation | Pyrrole-2,3-dione derivatives | acgpubs.org |
| o-Phenylenediamines | Nucleophilic Addition / Ring-Opening | Quinoxalinone derivatives | acgpubs.org |
| Alcohols/Thiols | Michael Addition | Open-chain furanone derivatives | sci-hub.se |
Reactivity Profiles and Chemical Modifications of the Indole (B1671886) Ring Systems
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org In 4,5-bis(1H-indol-3-yl)furan-2,3-dione, the C3 positions are already substituted, directing further electrophilic reactions to other positions on the indole rings.
Potential sites for subsequent electrophilic attack include the nitrogen atom (N1), the C2 position of the pyrrole (B145914) ring, or the benzene portion of the indole scaffold (C4, C5, C6, C7). wikipedia.org The specific outcome of an electrophilic substitution reaction can be influenced by the reaction conditions. For example, under strongly acidic conditions that lead to the protonation of C3, electrophilic attack may be directed to the C5 position. wikipedia.org Common electrophilic modifications of the indole ring include:
N-Alkylation/N-Acylation: The indole nitrogen can be readily alkylated or acylated to introduce various functional groups.
Vilsmeier-Haack Formylation: This reaction typically occurs at C3, but with a blocked C3, formylation could potentially occur at C2 or on the benzene ring. wikipedia.org
Nitration and Halogenation: These reactions introduce nitro or halogen substituents onto the indole framework, typically on the benzene ring when C3 is occupied.
While indole is generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate such reactions. sci-hub.seyoutube.com The furan-2,3-dione substituent is strongly electron-withdrawing, which may activate the attached indole rings towards nucleophilic addition or substitution, particularly if other activating groups like nitro groups are also present on the indole system. sci-hub.se Oxidation of the indole ring is another possible transformation, which can lead to oxindole (B195798) derivatives using reagents like N-bromosuccinimide. wikipedia.org
Derivatization Strategies for Analog Preparation
The preparation of analogs of 4,5-bis(1H-indol-3-yl)furan-2,3-dione can be achieved by targeting either the central furan-2,3-dione core or the peripheral indole rings. Multicomponent reactions (MCRs) represent a powerful strategy for building molecular complexity and generating libraries of related compounds in a single step. mdpi.comresearchgate.neterciyes.edu.trnih.gov
Derivatization via the Furan-2,3-dione Moiety: As discussed in Section 3.1, the electrophilic nature of the furan-2,3-dione ring makes it an excellent target for derivatization. Reactions with a variety of nucleophiles can lead to a diverse array of analogs. For example, condensation with primary amines or diamines can yield pyrrole-fused systems or quinoxalinones. acgpubs.org
Derivatization via the Indole Ring Systems: The indole moieties offer multiple sites for modification. Standard synthetic methodologies for indole derivatization are applicable here:
N-Functionalization: The indole NH can be deprotonated and reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install substituents at the N1 position. This is a common strategy to modulate the physicochemical properties of indole-containing compounds. nih.gov
Electrophilic Substitution on the Benzene Ring: Under appropriate conditions, electrophiles can be introduced onto the carbocyclic part of the indole rings, leading to analogs substituted at positions C4-C7. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the indole rings can be prepared and subsequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach a wide range of substituents.
| Strategy | Target Moiety | Reaction Example | Potential Analogs | Reference |
| Nucleophilic Addition | Furan-2,3-dione | Reaction with thiosemicarbazide | Triazole-thiol derivatives | mdpi.com |
| Multicomponent Reaction | Indole & Aldehyde | Mannich reaction | Gramine analogues | wikipedia.orgerciyes.edu.tr |
| N-Alkylation | Indole | Reaction with alkyl halides | N-substituted indole derivatives | nih.gov |
| Cycloaddition | Indole | Diels-Alder with dienes | Fused-ring systems | wikipedia.orgnih.gov |
Spectroscopic and Structural Elucidation Methodologies for 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. uobasrah.edu.iq For a molecule like 4,5-Bis(1H-indole-3-yl)furan-2,3-dione, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and environment of protons in the molecule. The two indole (B1671886) moieties are expected to produce a distinct set of signals. The N-H protons of the indole rings are typically observed as broad singlets in the highly deshielded region of the spectrum, often between δ 10.0 and 12.0 ppm, particularly in aprotic solvents like DMSO-d₆. nih.govnih.gov The aromatic protons on the benzene (B151609) portion of the indole rings would appear in the range of δ 7.0–8.5 ppm, with their multiplicity (singlet, doublet, triplet) depending on the coupling with adjacent protons. youtube.com The proton at the C2 position of the indole ring often appears as a distinct singlet. youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbons (C=O) of the furan-2,3-dione ring are highly deshielded and would appear significantly downfield, typically in the range of δ 160–180 ppm. The quaternary carbons of the furan (B31954) ring attached to the indole groups and the indole carbons themselves would produce a series of signals in the aromatic region (δ 100–150 ppm). nih.govnih.gov
Advanced NMR Techniques:
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for assigning the signals from the indole rings.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for establishing connectivity. youtube.com
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the indole rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying the connection points between the indole rings and the central furan-dione core by showing correlations from indole protons to the furan carbons.
Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on typical shifts for indole and furanone derivatives. nih.govnih.govresearchgate.net
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Indole N-H | ~11.5 | br s | Furan C=O (C2, C3) | ~170, ~160 |
| Indole C2-H | ~8.2 | s | Furan C4, C5 | ~145, ~125 |
| Indole Aromatic-H | 7.0 - 7.8 | m | Indole C3a, C7a | ~137, ~127 |
| Indole Aromatic-C | 112 - 125 | |||
| Indole C2 | ~126 | |||
| Indole C3 | ~105 |
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra for this compound would be dominated by characteristic vibrations of the indole and furan-dione moieties.
N-H Stretching: A prominent absorption band corresponding to the N-H stretching vibration of the indole rings is expected in the IR spectrum, typically appearing in the region of 3300–3500 cm⁻¹. nih.gov The exact position and shape of this band can provide information about hydrogen bonding in the solid state.
C=O Stretching: The furan-2,3-dione core contains two carbonyl groups (a ketone and a lactone). These will give rise to strong, distinct C=O stretching absorption bands in the IR spectrum, generally between 1650 and 1800 cm⁻¹. The conjugation with the furan ring and electronic effects of the indole substituents will influence their precise frequencies. researchgate.net
Aromatic C=C and C-H Stretching: The aromatic rings of the indole systems will show characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C-N and C-O Stretching: Vibrations corresponding to C-N stretching within the indole rings and C-O stretching in the furan ring will appear in the fingerprint region (below 1400 cm⁻¹).
Raman spectroscopy provides complementary information. While C=O stretches are visible in both, non-polar C=C bonds of the aromatic systems often produce stronger signals in Raman spectra compared to IR. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Indole N-H | Stretching | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Furan-dione C=O | Stretching | 1650 - 1800 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Indole C-N | Stretching | 1200 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. nih.gov For this compound (C₂₀H₁₂N₂O₃), HRMS can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous confirmation of its molecular formula. mdpi.com
Techniques like Electrospray Ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. semanticscholar.org Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated parent ion, providing valuable structural information. science.gov The fragmentation pattern of this compound would likely involve characteristic losses:
Loss of carbon monoxide (CO) from the dione (B5365651) moiety.
Cleavage at the C-C bond connecting the indole and furan rings, leading to fragment ions corresponding to the indole cation.
Complex rearrangements and fragmentations of the indole rings themselves.
Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. nih.gov
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Molecular Formula | Calculated Exact Mass | Description |
|---|---|---|---|
| [M] | C₂₀H₁₂N₂O₃ | 340.0848 | Neutral Molecule |
| [M+H]⁺ | C₂₀H₁₃N₂O₃⁺ | 341.0921 | Protonated Parent Ion |
| [M-CO+H]⁺ | C₁₉H₁₃N₂O₂⁺ | 313.0972 | Fragment from loss of CO |
| [Indole-CH=NH]⁺ | C₈H₇N⁺ | 117.0578 | Characteristic Indole Fragment |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state. researchgate.net This technique determines the precise spatial coordinates of each atom, providing unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, a successful crystallographic analysis would:
Confirm the planar structure of the furan-dione ring and the indole systems. researchgate.net
Determine the relative orientation (torsion angles) of the two indole rings with respect to the central furan core.
Provide insight into the supramolecular assembly through the analysis of intermolecular interactions. Key interactions would likely include N-H···O=C hydrogen bonds between the indole N-H donor and a carbonyl oxygen acceptor of a neighboring molecule, forming dimers or extended chains. researchgate.net
The resulting crystal structure serves as the ultimate proof of the proposed connectivity and conformation.
Table 4: Representative Crystallographic Parameters for an Indole-Dione Derivative Data based on a similar published structure (4-Iodo-1H-indole-2,3-dione). researchgate.net
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a ≈ 15 Å, b ≈ 5 Å, c ≈ 12 Å, β ≈ 95° |
| N-H···O Bond Length | Distance for intermolecular hydrogen bonds. | ~2.9 Å |
| π–π Stacking Distance | Interplanar distance between aromatic rings. | ~3.4 Å |
Computational and Theoretical Chemistry Studies of 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a compound like 4,5-Bis(1H-indole-3-yl)furan-2,3-dione, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as dipole moment and polarizability, and to map the electron density distribution. These calculations help in understanding the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. However, specific DFT studies focused on this compound, detailing its electronic structure and reactivity parameters, have not been identified in published research.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which directly influences its physical properties and biological activity. This is often followed by Molecular Dynamics (MD) simulations to study the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment (e.g., a solvent). Such studies would reveal the most stable conformers of this compound and how it behaves in a physiological context. Despite the importance of these analyses, specific literature detailing the conformational preferences or dynamic simulations for this particular compound is not available.
Molecular Docking Simulations for Prediction of Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These simulations can provide insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A search for molecular docking studies involving this compound did not yield any specific results, indicating a lack of research on its potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a class of compounds including this compound, these models would be invaluable for predicting the activity of new derivatives and guiding the design of more potent molecules. However, no QSAR or pharmacophore modeling studies specifically featuring this compound could be located.
Frontier Molecular Orbital (FMO) Theory Applications in Understanding Reactivity and Biological Activity
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in various chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability and is often correlated with biological activity. Analysis of the FMOs for this compound would provide fundamental insights into its electronic behavior. Regrettably, specific studies applying FMO theory to this compound are not present in the available scientific literature.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships of 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione Analogues
Exploration of Molecular Target Interactions (e.g., Enzyme Active Sites, DNA/RNA Binding)
The biological activity of 4,5-bis(1H-indole-3-yl)furan-2,3-dione analogues stems from their versatile interactions with various biomolecular targets. The planar indole (B1671886) rings and the electron-rich, polar furan-dione core facilitate a range of binding modes.
Enzyme and Receptor Interactions: The indole scaffold is recognized for its capacity to fit into specific enzyme and receptor binding pockets. nih.gov Analogues containing the indolylglyoxylamide structure, which is related to the furan-2,3-dione core, have been shown to bind to the benzodiazepine (B76468) receptor (BzR) and the translocator protein (TSPO). nih.gov For these interactions, the indole NH group often acts as a critical hydrogen bond donor. nih.gov In other cases, such as with focal adhesion kinase (FAK), indoline-based compounds, which are reduced forms of indoles, have been identified as potent inhibitors, suggesting that the scaffold can be tailored to fit specific kinase active sites. nih.gov Molecular docking studies on related 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues suggest binding to long RSH (RelA/SpoT homolog) proteins, which are involved in bacterial stringent response.
The primary forces driving these molecular interactions include:
Hydrogen Bonding: The N-H group of the indole rings and the carbonyl oxygens of the furan-2,3-dione core are potent hydrogen bond donors and acceptors, respectively. These interactions are critical for binding to amino acid residues in enzyme active sites. nih.gov
π-π Stacking: The aromatic indole rings readily participate in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in proteins and with the nucleobases of DNA/RNA. nih.gov
Hydrophobic Interactions: The nonpolar regions of the indole rings can engage in hydrophobic interactions within protein binding pockets. nih.gov
Mechanistic Studies of Specific Biochemical Pathway Modulation
The interaction of bis-indolyl furan-dione analogues with molecular targets translates into the modulation of critical biochemical pathways, often leading to distinct cellular outcomes like apoptosis or cell cycle arrest.
Protein Kinase Inhibition: Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The indole scaffold is a common feature in many kinase inhibitors. Analogues based on the indoline (B122111) scaffold have been shown to act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. nih.gov Inhibition of FAK signaling can disrupt these processes, leading to reduced tumor growth and invasion. nih.gov
Topoisomerase Modulation: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Some indole derivatives have been found to inhibit topoisomerase I. researchgate.net These inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately triggering cell death. However, not all DNA-binding indole compounds are effective topoisomerase inhibitors, indicating that simple DNA interaction is not sufficient and a specific interaction with the enzyme-DNA complex is required. researchgate.net
Proteasome Inhibition: The ubiquitin-proteasome system is responsible for degrading unwanted or misfolded proteins and is a key target in cancer therapy. Certain bis-indole derivatives, particularly those linked by a pyridine (B92270) heterocycle, have been investigated for their ability to inhibit the proteasome. This inhibition leads to the accumulation of regulatory proteins that can induce apoptosis.
Modulation of Other Pathways: Analogues of the core scaffold have demonstrated modulation of other significant pathways. For example, some substituted benzamidothiazoles can prolong the activation of the NF-κB pathway, which is involved in inflammation and immunity. nih.gov The versatility of the bis-indole framework allows for the fine-tuning of activity toward a variety of cellular signaling cascades. nih.gov
Structure-Activity Relationship (SAR) Elucidation of Substituted this compound Analogues
The biological activity of this class of compounds is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for their potency and selectivity.
The Central Heterocyclic Linker: The nature of the central ring connecting the two indole moieties is a critical determinant of activity.
Furan (B31954) vs. Isoxazole (B147169): In a direct comparison, 2,5-bis(3'-indolyl)furan derivatives generally exhibited more significant antitumor activity than the corresponding 3,5-bis(3'-indolyl)isoxazole analogues. nih.govresearchgate.net This suggests that the specific geometry and electronic properties of the furan ring are more favorable for the observed anticancer effects.
Pyridine vs. Piperazine (B1678402): For other bis-indole systems, a central pyridine ring conferred much higher antitumor activity than a piperazine ring, indicating that an aromatic, planar linker is preferred over a non-aromatic, flexible one for this specific activity.
Substitutions on the Indole Rings: Modifications to the indole rings have a profound impact on activity.
N-Methylation: Methylation of the indole nitrogen (N1 position) often leads to a significant decrease or complete loss of activity. nih.gov This strongly suggests that the indole N-H is a crucial hydrogen bond donor, essential for target interaction. nih.gov
Substitution at the 5-position: The effect of substitution at the 5-position is highly context-dependent. In some series, adding a methoxy (B1213986) (-OCH₃) group enhanced activity. Conversely, adding a nitro (-NO₂) group at the same position could drastically reduce binding affinity. nih.gov This highlights the sensitive electronic and steric requirements of the binding pocket.
Other Substitutions: The introduction of halogens (e.g., bromo, fluoro) or other groups can modulate lipophilicity and electronic distribution, which in turn affects cell permeability and target binding. For example, in a series of thiazolopyrimidine derivatives, para-substitution on a connected aryl ring was shown to be beneficial for anticancer activity. researchgate.netscilit.com
The table below summarizes key SAR findings for analogues related to the this compound scaffold.
| Structural Modification | Observation | Implication | Reference |
|---|---|---|---|
| Replacement of Furan with Isoxazole | Decreased antitumor activity | The furan ring provides a more optimal geometry or electronic profile for activity than the isoxazole ring. | nih.govresearchgate.net |
| Methylation of Indole N-H | Significant loss of activity | The indole N-H group is a critical hydrogen bond donor for target binding. | nih.gov |
| Substitution at Indole 5-position (e.g., -OCH₃, -NO₂) | Activity is highly dependent on the substituent; can increase or decrease potency. | The binding pocket has specific steric and electronic requirements at this position. | nih.gov |
| Replacement of Aromatic Linker (Pyridine) with Non-aromatic Linker (Piperazine) | Drastic reduction in activity | A planar, aromatic central linker is crucial for maintaining the active conformation. | |
| Linkage Position between Indoles (e.g., 5-5' vs 6-6') | Altering linkage points reduces activity. | The overall molecular shape and distance between key pharmacophores are finely tuned for optimal target interaction. | nih.gov |
Design Principles for Chemical Probes Based on the Furan-2,3-dione-Indole Scaffold
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function. The furan-2,3-dione-indole scaffold is an excellent starting point for developing such probes due to its inherent biological activity and chemical versatility. nih.govrsc.org
Key Design Principles:
Scaffold Rigidity and Privileged Status: The relatively rigid bis-indole framework, oriented by the central furan-dione ring, provides a well-defined three-dimensional structure. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity. The indole itself is a "privileged" structure, known to bind to numerous protein classes. nih.gov
Tunable Functionality: The scaffold offers multiple sites for chemical modification without disrupting the core structure essential for binding. Substituents can be introduced on the indole rings (e.g., at the 5- or 6-positions) or by modifying the furan-dione core itself. This allows for the fine-tuning of properties like selectivity, solubility, and cell permeability.
Introduction of Reporter Groups: For a chemical probe to be useful, it must be detectable. The scaffold's synthetic accessibility allows for the incorporation of various reporter tags:
Fluorophores: A fluorescent group (e.g., nitrobenzoxadiazole, rhodamine) can be attached to a non-critical position on the scaffold. nih.gov The inherent fluorescence of some indole systems can also be exploited. rsc.org This creates a probe that can be used to visualize the location of a target protein within a cell via microscopy.
Affinity Tags: A biotin (B1667282) or alkyne "click" chemistry handle can be incorporated. ljmu.ac.uk This allows for the pull-down and identification of binding partners from cell lysates, a crucial step in target validation.
Photo-affinity Labeling: A photoreactive group (e.g., a diazirine or benzophenone) can be installed. Upon irradiation with UV light, this group forms a covalent bond with the target protein, allowing for its permanent labeling and subsequent identification.
Maintaining Target Affinity: When designing a probe, it is crucial that the appended reporter or reactive group does not abolish the affinity for the intended biological target. SAR data is invaluable here, as it identifies positions on the scaffold that can be modified without losing activity. For instance, since the indole N-H is often essential for binding, this position should generally not be used as an attachment point. nih.gov
By applying these principles, the this compound scaffold can be systematically converted from a biologically active "hit" compound into a suite of powerful chemical probes for interrogating complex biological systems. nih.gov
Future Directions and Emerging Research Avenues for 4,5 Bis 1h Indole 3 Yl Furan 2,3 Dione Research
Development of Novel and Efficient Synthetic Methodologies
The advancement of chemical synthesis is crucial for the exploration of 4,5-bis(1H-indole-3-yl)furan-2,3-dione and its derivatives. Future research is focused on developing greener, more efficient, and atom-economical synthetic routes. Key areas of development include multicomponent reactions (MCRs), which allow for the construction of complex molecules like bis-indole derivatives from simple precursors in a single step. nih.govmdpi.com These one-pot syntheses are advantageous as they are operationally simple and often result in high yields with easy product purification through recrystallization. nih.gov
Another avenue is the use of novel catalytic systems and reaction conditions. For instance, the use of recyclable catalysts like K10 montmorillonite (B579905) under solvent-free conditions represents a significant step towards environmentally benign synthesis. researchgate.net Visible-light-mediated synthesis is also an emerging green approach, offering a way to construct complex heterocyclic systems like naphtho[2,3-b]furan-4,9-diones through processes such as [3+2] cycloadditions. mdpi.com These modern methods stand in contrast to classical syntheses, offering improvements in efficiency and substrate scope. researchgate.net
Table 1: Comparison of Modern Synthetic Strategies for Furan (B31954) and Indole (B1671886) Derivatives
| Synthetic Strategy | Key Features | Advantages | Relevant Compound Classes |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High atom economy, operational simplicity, reduced waste, easy isolation. mdpi.com | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones nih.gov, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com |
| Catalyst-Mediated Synthesis | Employs catalysts like K10 montmorillonite or palladium complexes. | Recyclable catalysts, solvent-free options, high enantioselectivity. researchgate.netnih.gov | 3-(furan-2-yl)-4H-chromen-4-ones researchgate.net, 3-Substituted Indoles. nih.gov |
| Visible-Light Photoredox Catalysis | Uses visible light to initiate chemical reactions. | Green energy source, mild reaction conditions, high efficiency. | Naphtho[2,3-b]furan-4,9-diones. mdpi.com |
Advanced Mechanistic Biological Investigations and Target Deconvolution
While preliminary studies have highlighted the anticancer potential of furan-indole scaffolds, a deeper understanding of their precise mechanisms of action is a critical future goal. Many derivatives are known to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway. mdpi.com However, the exact molecular targets responsible for these effects often remain elusive.
Target deconvolution, the process of identifying the specific biomolecules (e.g., proteins) with which a compound interacts to produce its biological effect, is a major focus. For many indole and furan derivatives, tubulin has been identified as a key target. mdpi.comnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is a validated anticancer strategy. nih.govnih.gov
Future research will employ advanced techniques to confirm these targets and uncover new ones. Methods such as affinity chromatography, proteomics-based approaches, and genetic screening can pinpoint protein-drug interactions. For example, structure-guided design, using X-ray crystallography to visualize how a compound like the tubulin inhibitor ABI-231 binds to its target, allows for the rational design of more potent and selective analogs. nih.gov Such studies revealed that even modest structural changes to the indole framework can significantly alter the molecular target and biological outcome, underscoring the need for detailed mechanistic investigations. nih.gov
Exploration of Non-Biological Applications (e.g., Materials Science, Optical Applications)
The potential utility of this compound and related structures extends beyond medicine into the realm of materials science. Fused indole derivatives have been researched for their applications in developing organic dyes for dye-sensitized solar cells (DSSCs). nih.gov The extensive π-conjugated system present in these molecules is responsible for their interesting photophysical properties.
Future work will likely focus on characterizing and optimizing these properties for specific applications. The investigation of their fluorescence and absorption spectra is a key first step. nih.govmdpi.com For instance, certain furan-indole-chromenone derivatives have been shown to function as effective organic photocatalysts under LED irradiation, demonstrating a wide redox window that is valuable for catalyzing chemical transformations like α-arylation and free radical polymerization. mdpi.com
Furthermore, the ability of these molecules to self-assemble into ordered structures is another area of interest. X-ray crystallography studies on related indole-2,3-dione compounds reveal that they can form complex networks in the solid state through hydrogen bonding and π–π stacking interactions. researchgate.net Harnessing this self-assembly could lead to the development of novel organic semiconductors, sensors, or other functional materials.
Table 2: Potential Non-Biological Applications of Furan-Indole Scaffolds
| Application Area | Relevant Properties | Research Focus | Example Compound Class |
|---|---|---|---|
| Organic Photocatalysis | Wide redox window, high excited-state potentials, light absorption. | Development of metal-free catalysts for organic synthesis and polymerization. mdpi.com | Furan-Indole-Chromenone Derivatives. mdpi.com |
| Materials for Solar Cells | Strong light absorption (dyes), charge-transfer capabilities. | Design of organic dyes for dye-sensitized solar cells (DSSCs). nih.gov | Fused Indole Derivatives. nih.gov |
| Organic Electronics | π–π stacking, ability to form ordered crystalline structures. | Development of organic semiconductors and functional materials based on self-assembly. researchgate.net | 4-Iodo-1H-indole-2,3-dione. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of designing and discovering new molecules. These computational tools can analyze vast datasets to identify patterns connecting chemical structures to their properties and biological activities. For a scaffold like this compound, AI can accelerate research in several ways.
Generative models, a type of AI, can design novel derivatives of the core structure that are optimized for specific properties, such as enhanced binding to a biological target or improved photophysical characteristics. researchgate.net These models can explore a vast chemical space much faster than traditional methods, proposing new molecules that chemists can then synthesize and test.
Furthermore, ML models can predict the synthesizability of a proposed molecule, saving time and resources by flagging compounds that would be difficult to create in the lab. researchgate.net They can also predict various pharmacological and material properties, allowing for a rapid virtual screening of thousands of potential candidates before committing to laboratory work. This data-driven approach, combining computational design with targeted synthesis and biological testing, will be instrumental in unlocking the full therapeutic and material potential of the this compound scaffold.
Q & A
What are the established synthetic routes for 4,5-Bis(1H-indole-3-yl)furan-2,3-dione, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling indole derivatives with furan precursors. Key steps include:
- Precursor Selection : Use 3-substituted indoles and furan-2,3-dione derivatives as starting materials.
- Reaction Conditions : Optimize solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂).
- Monitoring : Track progress via TLC or HPLC to identify intermediates and byproducts.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMSO/water mixtures).
Yield optimization requires iterative adjustment of stoichiometry, solvent reflux time, and inert atmosphere (N₂/Ar) to minimize oxidation .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm indole NH protons (δ 10–12 ppm) and furan carbonyls (δ 160–170 ppm). Assign aromatic protons via COSY/NOESY.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between indole and furan moieties.
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and indole N-H bends (≈3400 cm⁻¹).
- HPLC/GC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) and compare retention times with standards .
How can computational chemistry tools (e.g., DFT calculations) be applied to predict the reactivity and electronic properties of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations : Use software (Gaussian, ORCA) to model molecular orbitals, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites.
- Reactivity Studies : Simulate reaction pathways (e.g., electrophilic substitution at indole C3) and transition states to identify kinetic barriers.
- Solvent Effects : Apply polarizable continuum models (PCM) to evaluate solvation energy and solvent-dependent stability.
Validate predictions with experimental UV-Vis spectra (λmax) and cyclic voltammetry .
What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the compound's reaction mechanisms?
Level: Advanced
Methodological Answer:
- Control Experiments : Isolate intermediates (e.g., via quenching at timed intervals) to validate proposed mechanisms.
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in acid/base-catalyzed reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps.
- Statistical Analysis : Apply multivariate regression to correlate experimental variables (e.g., pH, temperature) with outcomes .
What are the key considerations for designing a scalable laboratory synthesis of this compound while maintaining safety protocols?
Level: Basic
Methodological Answer:
- Scalability : Use continuous flow reactors to enhance mixing and heat transfer for exothermic steps.
- Safety : Implement fume hoods, blast shields, and inert gas purges for pyrophoric catalysts (e.g., NaH).
- Waste Management : Neutralize acidic/byproduct streams (e.g., quench with NaHCO₃) before disposal.
- Documentation : Maintain detailed logs of reaction parameters (pressure, stirring rate) for reproducibility .
How should researchers approach the analysis of unexpected byproducts formed during the synthesis of this compound?
Level: Advanced
Methodological Answer:
- LC-MS/MS : Fragment ions to deduce byproduct structures (e.g., dimerization or oxidation products).
- X-ray Crystallography : Resolve ambiguous structures if single crystals are obtainable.
- Mechanistic Hypothesis : Propose side reactions (e.g., Michael addition or ring-opening) and test via model substrates.
- Process Optimization : Adjust stoichiometry (e.g., excess indole) or add inhibitors (e.g., BHT for radical quenching) .
What are the best practices for storing and handling this compound to ensure stability and prevent decomposition?
Level: Basic
Methodological Answer:
- Storage : Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation.
- Handling : Use gloveboxes for moisture-sensitive steps; pre-dry solvents (e.g., molecular sieves).
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf life .
What methodologies are employed to study the compound's potential biological activity, including target identification and mode of action studies?
Level: Advanced
Methodological Answer:
- Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates.
- Enzymatic Assays : Test inhibition of kinases or oxidoreductases (e.g., IC₅₀ determination via fluorogenic substrates).
- Omics Approaches : Perform transcriptomics (RNA-seq) or proteomics (SILAC) to identify pathways perturbed by treatment.
- Molecular Docking : Screen against protein databases (PDB) to predict binding modes and validate via mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
